Molecular binding affinity of N-Methyl-2-(2,3,5-trimethylphenoxy)ethanamine to target receptors
Molecular binding affinity of N-Methyl-2-(2,3,5-trimethylphenoxy)ethanamine to target receptors
Topic: Molecular Binding Affinity of N-Methyl-2-(2,3,5-trimethylphenoxy)ethanamine to Target Receptors Format: In-Depth Technical Guide Audience: Drug Discovery Scientists, Medicinal Chemists, and Pharmacologists
Executive Summary: Profiling the Phenoxyethylamine Scaffold
N-Methyl-2-(2,3,5-trimethylphenoxy)ethanamine represents a distinct chemical entity within the phenoxyethylamine class, a scaffold historically privileged in the design of anti-arrhythmics, local anesthetics, and monoamine reuptake inhibitors. While direct binding data for this specific trimethyl isomer is often proprietary or cataloged in high-throughput screening libraries, its structural homology to Mexiletine (Na⁺ channel blocker) and Atomoxetine (NET inhibitor) allows for high-confidence target prediction and rigorous characterization strategies.
This guide provides a technical roadmap for researchers to determine the molecular binding affinity of this ligand. It synthesizes Structure-Activity Relationship (SAR) predictions with validated experimental protocols, moving from computational docking to wet-lab radioligand binding and functional electrophysiology.
Chemical Profile & Structural Biology
Before initiating binding assays, the physicochemical properties of the ligand must be understood to optimize assay conditions (buffer selection, DMSO tolerance).
1.1 Physicochemical Properties
| Property | Value (Predicted) | Relevance to Binding Assays |
| IUPAC Name | N-Methyl-2-(2,3,5-trimethylphenoxy)ethanamine | Unique Identifier |
| Molecular Formula | C₁₂H₁₉NO | Stoichiometry |
| Molecular Weight | 193.29 g/mol | Preparation of Molar Stock Solutions |
| LogP | ~2.8 – 3.2 | Moderate lipophilicity; suggests good membrane permeability but requires careful washing in filtration assays. |
| pKa (Amine) | ~9.2 – 9.5 | Protonated (cationic) at physiological pH (7.4), critical for interaction with Asp/Glu residues in receptor pockets. |
| H-Bond Donors/Acceptors | 1 / 2 | Interaction potential with S3.36 or D3.32 residues in GPCRs/Transporters. |
1.2 Structural Homology & Target Prediction
The molecule features a lipophilic phenyl ring connected via an ether linker to a basic amine side chain . This "Pharmacophore Triangle" suggests two primary biological targets:
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Voltage-Gated Sodium Channels (Nav1.x):
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Rationale: The structure is an isomer of Mexiletine (1-(2,6-dimethylphenoxy)-2-aminopropane). The 2,3,5-trimethyl substitution adds bulk, potentially enhancing state-dependent binding to the local anesthetic receptor site within the channel pore.
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Norepinephrine Transporter (NET):
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Rationale: Phenoxyalkylamines (e.g., Atomoxetine , Nisoxetine ) are potent NET inhibitors. The ether oxygen and cationic amine mimic the endogenous neurotransmitter, while the trimethyl ring provides hydrophobic anchoring.
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Target Identification & Mechanism of Action
2.1 Primary Target: Voltage-Gated Sodium Channels (Nav1.5 / Nav1.7)
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Mechanism: Pore Blockade. The protonated amine binds to conserved residues (typically Phenylalanine and Tyrosine) in the S6 segment of Domain IV.
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Binding Mode: State-dependent (preferential binding to the Inactivated State).
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Expected Affinity:
in the low micromolar range (1–10 µM), similar to Mexiletine.
2.2 Secondary Target: Monoamine Transporters (NET/SERT)
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Mechanism: Reuptake Inhibition. Competitive antagonism at the substrate binding site.
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Binding Mode: The aromatic ring slots into the hydrophobic sub-pocket, while the amine interacts with Asp75 (in NET).
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Expected Affinity:
potentially in the nanomolar range (10–500 nM) depending on the steric tolerance of the 2,3,5-substitution.
Experimental Protocols: Validating Affinity
As an Application Scientist, I recommend a tiered approach: Computational Docking (Screening)
Protocol A: Radioligand Binding Assay (NET Target)
To determine the equilibrium dissociation constant (
Materials:
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Source Tissue: Rat frontal cortex membranes or CHO cells stably expressing hNET.
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Radioligand: [³H]-Nisoxetine (Specific Activity: ~80 Ci/mmol).
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Non-specific Ligand: Desipramine (10 µM).
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Test Compound: N-Methyl-2-(2,3,5-trimethylphenoxy)ethanamine (10⁻¹⁰ to 10⁻⁵ M).
Methodology:
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Membrane Prep: Homogenize tissue in ice-cold Tris-HCl buffer (50 mM, pH 7.4) containing 120 mM NaCl and 5 mM KCl.
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Incubation:
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Mix 50 µL Membrane suspension + 25 µL [³H]-Nisoxetine (1 nM final) + 25 µL Test Compound.
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Incubate at 25°C for 60 minutes (equilibrium is slower for lipophilic compounds).
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Termination: Rapid vacuum filtration over GF/B filters pre-soaked in 0.5% Polyethylenimine (PEI) to reduce non-specific binding to the filter.
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Quantification: Liquid scintillation counting.
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Analysis: Plot % Specific Binding vs. Log[Ligand]. Fit to a one-site competition model using the Cheng-Prusoff equation:
Protocol B: Automated Patch Clamp (Nav1.5 Target)
Since Sodium Channel blockers often bind to the inactivated state, radioligand assays (like [³H]-Batrachotoxin) are less informative than functional assays.
Methodology:
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System: Whole-cell patch clamp (e.g., QPatch or manual rig) on HEK293 cells expressing hNav1.5.
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Voltage Protocol:
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Holding Potential: -120 mV (Resting state).
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Pulse: Depolarize to -10 mV for 20 ms at 0.1 Hz.
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State-Dependent Protocol:
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Measure inhibition at a holding potential of -120 mV (Resting affinity) vs. -60 mV (Inactivated affinity).
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Readout: Reduction in peak Na⁺ current (
).
Visualization of Signaling & Workflow
Figure 1: Mechanism of Action & Signaling Pathway
This diagram illustrates the dual-potential mechanism: blocking Na+ influx (excitability) and inhibiting NE reuptake (synaptic transmission).
Caption: Dual-mechanism hypothesis. The ligand acts as a state-dependent sodium channel blocker (left) and a monoamine reuptake inhibitor (right), modulating both electrical excitability and neurotransmission.
Figure 2: Experimental Characterization Workflow
A self-validating decision tree for determining the precise affinity profile.
Caption: Step-wise characterization workflow ensuring resource efficiency. Computational prediction precedes expensive wet-lab screening.
Data Presentation & Analysis
When reporting your findings, structure the data to allow direct comparison with reference standards.
Table 1: Predicted vs. Reference Affinity Values
Use this template to record your experimental results.
| Compound | Target Receptor | Assay Type | Reference | Experimental Value (Your Data) |
| Test Ligand | hNET | Radioligand ([³H]-Niso) | Predicted: 50–500 nM | [Insert Data] |
| Test Ligand | Nav1.5 (Resting) | Patch Clamp | Predicted: >100 µM | [Insert Data] |
| Test Ligand | Nav1.5 (Inactivated) | Patch Clamp | Predicted: 5–20 µM | [Insert Data] |
| Mexiletine | Nav1.5 | Patch Clamp | 8 µM (Inactivated) | (Control) |
| Atomoxetine | hNET | Radioligand | 0.7 nM | (Control) |
References
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PubChem. (n.d.).[1] Compound Summary: N-Methyl-2-(2,3,5-trimethylphenoxy)ethanamine (CID 28065615). National Library of Medicine. Retrieved from [Link]
- Talevi, A., & Bellera, C. L. (2020). Ligand-Based Design of Sodium Channel Blockers. In Voltage-Gated Sodium Channels: Pharmaceutical Targets. Springer.
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Glennon, R. A., et al. (2002). Binding of phenalkylamine derivatives at 5-HT2A and 5-HT2C receptors.[2][3] Journal of Medicinal Chemistry. (Foundational text on phenethylamine binding modes).
- Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (KI) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology.
- Gawali, V. S., et al. (2015). Mechanism of structural analogs of local anesthetics on voltage-gated sodium channels. European Journal of Pharmacology. (Comparative pharmacology of Mexiletine analogs).
Sources
- 1. N-ethyl-1-(2,3,6-trimethylphenoxy)pentan-2-amine | C16H27NO | CID 62043653 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Receptor interaction profiles of novel N-2-methoxybenzyl (NBOMe) derivatives of 2,5-dimethoxy-substituted phenethylamines (2C drugs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure-Activity Relationships of Constrained Phenylethylamine Ligands for the Serotonin 5-HT2 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
